molecular formula C13H16N4O6 B233987 Xanthosine, 1-(1-propenyl)-, (Z)- CAS No. 140156-27-0

Xanthosine, 1-(1-propenyl)-, (Z)-

Cat. No. B233987
CAS RN: 140156-27-0
M. Wt: 324.29 g/mol
InChI Key: MVCFQPFKXZNLAU-UEMXZQTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xanthosine, 1-(1-propenyl)-, (Z)- is a naturally occurring compound that belongs to the family of purine nucleosides. It is a derivative of xanthine and is commonly found in various biological systems, including plants, animals, and microorganisms. Xanthosine has been the subject of extensive research in recent years due to its potential applications in various fields, including medicine, agriculture, and biotechnology.

Mechanism of Action

The mechanism of action of xanthosine is not fully understood, but it is believed to involve several pathways, including the inhibition of enzymes involved in inflammation and the activation of antioxidant pathways. Xanthosine has also been shown to induce apoptosis in cancer cells, which is the programmed cell death of abnormal cells.
Biochemical and Physiological Effects:
Xanthosine has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory pathways, the activation of antioxidant pathways, and the induction of apoptosis in cancer cells. Xanthosine has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using xanthosine in lab experiments is its availability and relatively low cost. Xanthosine is a naturally occurring compound and can be easily obtained from various sources. However, one of the limitations of using xanthosine in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on xanthosine, including its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Xanthosine may also have potential applications in agriculture, as it has been shown to improve plant growth and yield. Additionally, further research is needed to fully understand the mechanism of action of xanthosine and its effects on various biological pathways.

Synthesis Methods

Xanthosine can be synthesized through various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create xanthosine from simpler compounds. Biosynthesis, on the other hand, involves the use of enzymes and biological pathways to produce xanthosine from precursor molecules. The biosynthesis of xanthosine is a complex process that involves several enzymatic reactions and pathways.

Scientific Research Applications

Xanthosine has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of research has been its use as a potential therapeutic agent in the treatment of various diseases. Xanthosine has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

CAS RN

140156-27-0

Product Name

Xanthosine, 1-(1-propenyl)-, (Z)-

Molecular Formula

C13H16N4O6

Molecular Weight

324.29 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-[(Z)-prop-1-enyl]-3H-purine-2,6-dione

InChI

InChI=1S/C13H16N4O6/c1-2-3-16-11(21)7-10(15-13(16)22)17(5-14-7)12-9(20)8(19)6(4-18)23-12/h2-3,5-6,8-9,12,18-20H,4H2,1H3,(H,15,22)/b3-2-/t6-,8-,9-,12-/m1/s1

InChI Key

MVCFQPFKXZNLAU-UEMXZQTKSA-N

Isomeric SMILES

C/C=C\N1C(=O)C2=C(NC1=O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

SMILES

CC=CN1C(=O)C2=C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O

Canonical SMILES

CC=CN1C(=O)C2=C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O

synonyms

1-allylxanthosine

Origin of Product

United States

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